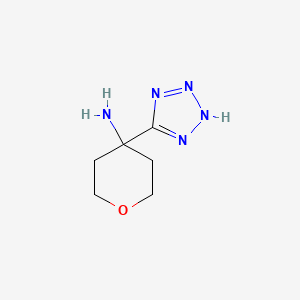

4-(2H-tetrazol-5-yl)oxan-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2H-tetrazol-5-yl)oxan-4-amine” is a chemical compound with the molecular formula C6H11N5O and a molecular weight of 169.19 . It is a powder that is typically stored at room temperature .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as “4-(2H-tetrazol-5-yl)oxan-4-amine”, can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, with good to excellent yields .

Molecular Structure Analysis

The InChI code for “4-(2H-tetrazol-5-yl)oxan-4-amine” is 1S/C6H11N5O/c7-6(1-3-12-4-2-6)5-8-10-11-9-5/h1-4,7H2,(H,8,9,10,11) . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

Tetrazoles, including “4-(2H-tetrazol-5-yl)oxan-4-amine”, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive upon shock .

Physical And Chemical Properties Analysis

“4-(2H-tetrazol-5-yl)oxan-4-amine” is a powder that is typically stored at room temperature . It has a molecular weight of 169.19 .

Applications De Recherche Scientifique

Antibacterial Activity

The compound has been found to exhibit significant antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs.

Anticancer Activity

“4-(2H-tetrazol-5-yl)oxan-4-amine” has also been screened for its anticancer properties . The results suggest that it could be used in the development of novel anticancer therapies.

Anti-Tuberculosis Activity

The compound has shown promising results in the fight against tuberculosis . This suggests that it could be used in the development of new treatments for this disease.

Antifungal Activity

The compound has demonstrated antifungal properties . This could make it useful in the treatment of various fungal infections.

Anti-Inflammatory Activity

“4-(2H-tetrazol-5-yl)oxan-4-amine” has been found to have anti-inflammatory effects . This could potentially be used in the treatment of conditions characterized by inflammation.

Antihypertensive Activity

The compound has shown potential in the treatment of hypertension . This suggests that it could be used in the development of new antihypertensive drugs.

Mécanisme D'action

Target of Action

Tetrazole derivatives are known to interact with many enzymes and receptors in organisms via non-covalent interactions .

Mode of Action

It’s worth noting that tetrazole compounds can substitute the carboxylic group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . This suggests that 4-(2H-tetrazol-5-yl)oxan-4-amine may interact with its targets in a similar manner.

Biochemical Pathways

Tetrazole derivatives are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents . This suggests that 4-(2H-tetrazol-5-yl)oxan-4-amine may affect multiple biochemical pathways.

Pharmacokinetics

It is suggested that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This implies that 4-(2H-tetrazol-5-yl)oxan-4-amine may have good bioavailability.

Result of Action

Given the wide range of biological properties associated with tetrazole derivatives , it can be inferred that 4-(2H-tetrazol-5-yl)oxan-4-amine may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that certain tetrazole-based frameworks show good thermal stabilities, mechanical stabilities, and chemical stabilities in acidic (ph = 2) and basic (ph = 12) aqueous solutions . This suggests that 4-(2H-tetrazol-5-yl)oxan-4-amine may also exhibit stability under various environmental conditions.

Safety and Hazards

Propriétés

IUPAC Name |

4-(2H-tetrazol-5-yl)oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c7-6(1-3-12-4-2-6)5-8-10-11-9-5/h1-4,7H2,(H,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAKKFLWRJLLCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=NNN=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(thiophen-3-yl)methyl]-3-(ethylsulfamoyl)benzamide](/img/structure/B2608476.png)

![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608479.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2608484.png)

![4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608485.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B2608486.png)

![N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2608489.png)

![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2608499.png)